Acrylamidine

Antiprotozoal drug discovery Selectivity index Trypanosoma brucei

Acrylamidine (CAS 19408-49-2) is a non-substitutable, bifunctional small molecule combining a polymerizable acryl moiety with a nucleophilic amidine group. This unique architecture enables dual reactivity critical for: (1) synthesizing melt-processible carbon fiber precursors with cyclization onset at 138°C—90–140°C lower than standard PAN, bypassing solvent-intensive routes; (2) preparing amphoteric acrylic copolymers with pH-responsive behavior for paints, adhesives, and oil additives (US5252692); and (3) serving as a validated scaffold for subnanomolar NR2B-selective NMDA antagonists (Ki = 0.7 nM). Attempted substitution with acrylamide, acrylonitrile, or common amidination reagents fails to replicate these performance metrics. Ensure your R&D and production programs are built on verified chemical identity—order Acrylamidine today.

Molecular Formula C3H6N2
Molecular Weight 70.09 g/mol
CAS No. 19408-49-2
Cat. No. B099084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrylamidine
CAS19408-49-2
Molecular FormulaC3H6N2
Molecular Weight70.09 g/mol
Structural Identifiers
SMILESC=CC(=N)N
InChIInChI=1S/C3H6N2/c1-2-3(4)5/h2H,1H2,(H3,4,5)
InChIKeyAXPUQAAUHKSVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acrylamidine CAS 19408-49-2: Technical Baseline for Procurement Decisions in Medicinal Chemistry and Advanced Polymer Synthesis


Acrylamidine (prop-2-enimidamide, CAS 19408-49-2, C3H6N2, MW 70.09) is a small-molecule amidine featuring a reactive acryl moiety conjugated to an amidine functional group . This bifunctional architecture enables dual reactivity: the amidine serves as a nucleophilic handle for guanylation, cyclization, and coordination chemistry, while the terminal alkene permits free-radical or controlled polymerization, crosslinking, and copolymerization [1]. First isolated from Streptomyces sp. D274-2 as a crystalline hydrochloride (m.p. 138.5–139.5 °C) with weak antifungal activity [2], acrylamidine has evolved into two distinct utility domains: (1) a foundational monomer for synthesizing N-substituted acrylamidine homopolymers and copolymers used in oil additives, molded articles, paints, adhesives, and carbon fiber precursors [1]; (2) a versatile building block for preparing styrylamidine derivatives with subnanomolar NR2B-subtype NMDA receptor antagonist activity . The compound exhibits predicted physicochemical parameters including LogP -0.70, aqueous solubility ~1.46 × 10⁵ mg/L (estimated), and boiling point 86.4 ± 23.0 °C (predicted) .

Why Acrylamidine CAS 19408-49-2 Cannot Be Replaced by Common Amidines, Acrylamides, or Alternative Amidination Reagents in Critical Applications


Generic substitution of acrylamidine with structural analogs or alternative amidination reagents is demonstrably non-viable in applications where the conjugated acryl-amidine architecture is required. While acrylamide and acrylonitrile are widely used acrylic monomers, they lack the nucleophilic amidine moiety essential for coordination chemistry and post-polymerization amidine-specific functionalization . Conversely, common amidination reagents such as 1-amidinopyrazole hydrochloride or S-methylisothiourea derivatives efficiently transfer amidine groups to amine substrates but lack polymerizable acryl functionality, rendering them unsuitable for applications requiring monomer incorporation into polymer backbones . Even within the amidine class, in vitro antiprotozoal selectivity profiles differ substantially—as demonstrated by acrylamidine (selectivity index 27 against T. b. brucei/MRC-5) versus the structurally distinct amidine antibiotic amidinomycin (selectivity index 1) [1]. For melt-processible carbon fiber precursors, substituting acrylamidine-based comonomers with conventional acrylamide or acrylate alternatives eliminates the low-temperature cyclization onset behavior (138 °C at 20 mol% incorporation) and the unique nitrile reformation mechanism that underpins stabilization efficiency [2]. These quantifiable performance divergences across biological and polymer applications establish that acrylamidine occupies a non-substitutable niche.

Acrylamidine Differentiation Evidence Guide: Quantitative Comparator Data for Procurement Evaluation


Antiprotozoal Selectivity Profile: Acrylamidine vs. Amidinomycin in Trypanosoma brucei Model

In a direct head-to-head comparative study of 10 microbial metabolites tested under identical assay conditions, acrylamidine exhibited an IC50 of 2240 ng/mL against Trypanosoma brucei brucei GUTat 3.1 with cytotoxicity IC50 of 59,830 ng/mL against MRC-5 human fetal lung fibroblasts, yielding a selectivity index (SI) of 27. In contrast, the comparator amidine antibiotic amidinomycin showed an IC50 of 420 ng/mL against T. b. brucei but with substantially higher cytotoxicity (MRC-5 IC50 320 ng/mL), resulting in a selectivity index of only 1—indicating essentially no therapeutic window. Pentamidine (positive control) exhibited IC50 1.6 ng/mL with SI 3569 [1].

Antiprotozoal drug discovery Selectivity index Trypanosoma brucei

Mammalian Cell Growth Inhibition: Acrylamidine Tumor Cell Selectivity vs. Standard Cell Lines

Acrylamidine demonstrates selective growth inhibition across mammalian cell lines: at 50 mg/mL it inhibits HeLa cervical carcinoma cells, and at 100 mg/mL it inhibits Yoshida sarcoma growth. In contrast, acrylamidine showed no inhibitory effect at these concentrations against Ehrlich ascites carcinoma, sarcoma 180, and L-1210 leukemia cells . This differential cytotoxicity profile across cancer cell lines suggests potential for targeted application.

Cytotoxicity profiling Anticancer screening Cell line selectivity

Carbon Fiber Precursor Thermal Performance: Acrylamidine Copolymer vs. Standard PAN Cyclization Onset

Copolymerization of acrylonitrile with N,N′-di(2-propyl)acryloamidine at 20 mol% incorporation reduces the cyclization onset temperature (Tonset-c) to 138 °C in air, enabling melt-processible carbon fiber precursors. Standard poly(acrylonitrile) (PAN) homopolymer requires solution spinning due to thermal decomposition below its melting point and exhibits cyclization onset at approximately 230–280 °C without comonomer modification [1]. The mechanism involves nitrile group reformation via concomitant primary amine formation during thermal treatment—a feature unique to acrylamidine-based comonomers [1].

Carbon fiber manufacturing Melt-processible precursors Polymer cyclization

Acute Toxicity Reference: Acrylamidine LD50 Establishes Baseline for Safety Assessment

Acrylamidine has a characterized acute toxicity profile: the intravenous LD50 in mice is 44 mg/kg [1]. This established toxicological benchmark provides a quantitative safety reference for in vivo studies and serves as a baseline for evaluating acrylamidine derivatives or structurally related amidine compounds where toxicity data may be absent.

Preclinical toxicology In vivo safety Antibiotic development

Acrylamidine CAS 19408-49-2: Research and Industrial Application Scenarios Based on Evidence


Antiprotozoal Lead Optimization with Defined Selectivity Requirements

Acrylamidine is suitable as a reference compound or starting scaffold in antiprotozoal drug discovery programs where the selectivity index (SI) is a critical decision criterion. With a demonstrated SI of 27 against T. b. brucei relative to MRC-5 fibroblasts, acrylamidine offers a 27-fold selectivity advantage over the comparator amidine amidinomycin (SI = 1) [1]. This documented selectivity profile makes acrylamidine a rational choice for screening cascades where compounds with SI < 10 are deprioritized.

Melt-Processible Carbon Fiber Precursor Development

Acrylamidine-based comonomers (particularly N,N′-substituted derivatives) enable the synthesis of melt-processible poly(acrylonitrile)-based carbon fiber precursors. The copolymerization of acrylonitrile with 20 mol% N,N′-di(2-propyl)acryloamidine yields a cyclization onset temperature of 138 °C—approximately 90–140 °C lower than standard PAN [2]. This thermal behavior permits melt spinning, bypassing the solvent-intensive solution spinning required for conventional PAN, thereby reducing manufacturing costs and environmental impact.

Amphoteric Copolymer Synthesis for Industrial Coatings and Oil Additives

Acrylamidine serves as a cationic monomer building block in the preparation of amphoteric acrylic copolymers. Patent US5252692 describes copolymers comprising cationic pendant N-substituted amidine units (derived from acrylamidine) combined with anionic acrylic/methacrylic acid units, with applications including oil additives, molded articles, paints, and adhesives [3]. The amidine functionality imparts unique ion-exchange characteristics and pH-responsive behavior not achievable with standard acrylamide or acrylate monomers.

Structure-Activity Relationship Studies in NMDA Receptor Antagonism

The acrylamidine scaffold has been validated in the development of subnanomolar NR2B subtype-selective NMDA receptor antagonists. Specifically, (E)-N-(2-methoxybenzyl)-3-phenyl-acrylamidine exhibits Ki = 0.7 nM against [3H]ifenprodil binding . This affinity benchmark positions acrylamidine-derived styrylamidines as valuable tools for neuroscience research and neurological drug discovery programs targeting NR2B-containing NMDA receptors.

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